4-(furan-2-ylmethyl)-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid
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Description
The compound “4-(furan-2-ylmethyl)-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid” is a derivative of quinazolinone . Quinazolinones are organic cyclic compounds that have a benzene ring fused with a 2-pyrimidinone, 4-pyrimidinone, or 2,4-pyrimidinedione ring . They are a crucial scaffold of natural and synthetic compounds with various therapeutic and biological activities .
Molecular Structure Analysis
The molecular structure of quinazolinones includes a benzene ring fused with a 2-pyrimidinone, 4-pyrimidinone, or 2,4-pyrimidinedione ring . The specific molecular structure of “this compound” is not available in the retrieved sources.Chemical Reactions Analysis
Quinazolinones undergo various chemical reactions, including the reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction with metal ions, Mannich reaction, cycloaddition reaction, and others . The specific chemical reactions of “this compound” are not available in the retrieved sources.Mechanism of Action
The mechanism of action of quinazolinones is related to their various therapeutic and biological activities such as antimicrobial, antimalarial, anticonvulsant, anticancer, antihypertensive, anti-diabetic, anti-inflammatory, and others . The specific mechanism of action of “4-(furan-2-ylmethyl)-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid” is not available in the retrieved sources.
properties
IUPAC Name |
4-(furan-2-ylmethyl)-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5/c20-14-7-8-17(16(22)23)18(10-11-4-3-9-24-11)15(21)12-5-1-2-6-13(12)19(14)17/h1-6,9H,7-8,10H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRSDMYXIBQWTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(N(C(=O)C3=CC=CC=C3N2C1=O)CC4=CC=CO4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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